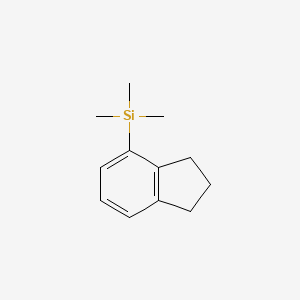
(4-Indanyl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Indanyl)trimethylsilane is an organosilicon compound that features a trimethylsilyl group attached to a 4-indanyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Indanyl)trimethylsilane typically involves the reaction of 4-indanone with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
4-Indanone+Trimethylsilyl chlorideNaHthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
(4-Indanyl)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various silane derivatives.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
科学的研究の応用
(4-Indanyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: Used in the production of advanced materials and as a precursor in the synthesis of other organosilicon compounds.
作用機序
The mechanism of action of (4-Indanyl)trimethylsilane involves the formation of reactive intermediates that can participate in various chemical reactions. The trimethylsilyl group can stabilize carbocations through hyperconjugation, facilitating electrophilic addition reactions. Additionally, the compound can act as a nucleophile in substitution reactions, where the trimethylsilyl group is replaced by other functional groups.
類似化合物との比較
Similar Compounds
Tetramethylsilane: A simpler organosilicon compound with four methyl groups attached to silicon.
Trimethylsilyl chloride: A commonly used reagent in organic synthesis for introducing the trimethylsilyl group.
Indenyl complexes: Compounds containing the indenyl ligand, which is structurally related to the indanyl moiety.
Uniqueness
(4-Indanyl)trimethylsilane is unique due to the presence of both the indanyl and trimethylsilyl groups, which confer distinct reactivity and stability. This combination of functional groups makes it a valuable reagent in organic synthesis and a potential candidate for various applications in chemistry and industry.
生物活性
(4-Indanyl)trimethylsilane is a silane compound that has garnered attention in the field of organic chemistry for its potential applications in medicinal chemistry and as a synthetic intermediate. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article reviews the current knowledge on the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
This compound is characterized by its unique indanyl structure, which contributes to its reactivity and interaction with biological systems. The presence of the trimethylsilyl group enhances its lipophilicity, potentially affecting its absorption and distribution in biological tissues.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Cell Signaling Modulation : The compound may interact with cell signaling pathways, potentially influencing processes such as apoptosis and cell proliferation.
- Antioxidant Properties : There is emerging evidence that this compound exhibits antioxidant activity, which could play a role in protecting cells from oxidative stress.
Therapeutic Applications
Research indicates that this compound may have potential applications in various therapeutic areas:
- Anticancer Activity : Some studies have suggested that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Studies
- Anticancer Research : A study examining the effects of silane derivatives on cancer cell lines found that this compound showed significant cytotoxicity against breast cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
- Inflammation Models : In animal models of inflammation, this compound demonstrated a reduction in inflammatory markers, suggesting its potential use in treating conditions such as arthritis and inflammatory bowel disease.
Data Table: Summary of Biological Activities
Research Findings
Recent findings highlight the importance of further research into the pharmacokinetics and pharmacodynamics of this compound. Studies focusing on:
- Metabolic Pathways : Understanding how the compound is metabolized in vivo will provide insights into its efficacy and safety.
- Synergistic Effects : Investigating potential synergistic effects with other therapeutic agents could enhance its clinical applications.
特性
分子式 |
C12H18Si |
|---|---|
分子量 |
190.36 g/mol |
IUPAC名 |
2,3-dihydro-1H-inden-4-yl(trimethyl)silane |
InChI |
InChI=1S/C12H18Si/c1-13(2,3)12-9-5-7-10-6-4-8-11(10)12/h5,7,9H,4,6,8H2,1-3H3 |
InChIキー |
CYNPQZOFCPTAGF-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC=CC2=C1CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















